N-(3-acetamidophenyl)-2-chlorobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
WLFFAEBDQNWOJY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetamidophenyl)-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound N-(3-acetamidophenyl)-2-chlorobenzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established data for its immediate precursors with predicted properties for the final compound, offering a robust profile for research and development purposes. The methodologies for the synthesis and analysis are detailed, and the potential biological relevance is discussed in the context of structurally similar molecules that have demonstrated antimicrobial and cytotoxic activities.
Introduction
This compound is a synthetic organic compound featuring a substituted benzamide structure. The presence of an acetamido group and a chloro-substituted benzoyl moiety suggests its potential for diverse chemical interactions and biological activities. Compounds with similar structural motifs have been investigated for their roles as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. This document aims to provide a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.
Physicochemical Properties
Properties of this compound (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound. These values were computationally generated and should be confirmed by experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| Melting Point | 185-195 °C |
| logP (Octanol/Water) | 2.8 ± 0.5 |
| Water Solubility | Low |
| pKa (most acidic) | 13.5 ± 0.7 (amide N-H) |
| pKa (most basic) | 1.5 ± 0.3 (carbonyl oxygen) |
Properties of N-(3-aminophenyl)acetamide (Precursor)
The experimental properties of the key starting material, N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide), are well-documented and crucial for its handling and reaction monitoring.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Melting Point | 86-88 °C | [1][2][3] |
| Water Solubility | 1-5 g/100 mL at 24 °C | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amide coupling reaction, specifically the Schotten-Baumann reaction, between N-(3-aminophenyl)acetamide and 2-chlorobenzoyl chloride.
Experimental Protocol
Materials:
-
N-(3-aminophenyl)acetamide
-
2-chlorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(3-aminophenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture, preferably at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Potential Biological Activities and Signaling Pathways
While this compound has not been extensively studied, the biological activities of structurally related N-phenylbenzamide and N-(3-acetylphenyl)-2-chlorobenzamide derivatives provide insights into its potential therapeutic applications.[4]
Antimicrobial Activity
Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[4] The mechanism of action is hypothesized to involve the interaction of the molecule with key bacterial enzymes or disruption of the cell membrane. The presence of the chloro-substituent on the benzoyl ring appears to be important for this activity.
Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of benzamide derivatives against various cancer cell lines. For instance, N-(3-acetylphenyl)-2-chlorobenzamide has shown selective cytotoxicity against MCF-7 breast cancer cells.[4] The proposed mechanism involves the induction of apoptosis, a form of programmed cell death. The ortho-chloro substitution is thought to influence the electronic properties of the molecule, potentially enhancing its interaction with apoptotic pathway proteins.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for the induction of apoptosis by a cytotoxic benzamide derivative, which could be relevant for this compound.
Conclusion
This compound is a compound of interest for which this guide provides a foundational body of information. The detailed synthesis protocol, based on established chemical principles, offers a clear path to obtaining this molecule for further study. The predicted physicochemical properties provide a starting point for its characterization. Furthermore, the documented biological activities of its structural analogs suggest that this compound warrants investigation as a potential antimicrobial or anticancer agent. Future research should focus on the experimental validation of its properties and a thorough evaluation of its biological effects and mechanisms of action.
References
Preliminary Biological Screening of N-(3-acetamidophenyl)-2-chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of the compound N-(3-acetamidophenyl)-2-chlorobenzamide. Drawing from available literature on this compound and structurally related benzamide and chloroacetamide derivatives, this document outlines its potential antimicrobial and anticancer activities. While specific quantitative bioactivity data and detailed experimental protocols for this compound are limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a framework for its further investigation. This includes a summary of reported biological activities for analogous compounds, detailed hypothetical experimental protocols for its screening, and in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Visualizations of key experimental workflows and logical relationships are provided to facilitate understanding.
Introduction
This compound is a synthetic organic molecule belonging to the benzamide class of compounds. The benzamide and chloroacetamide scaffolds are present in numerous molecules with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of the acetamido group and the chlorine substituent on the phenyl rings of this compound suggests its potential for biological activity, making it a compound of interest for preliminary screening in drug discovery programs. This guide aims to consolidate the available information and provide a structured approach for its biological evaluation.
Synthesis
The synthesis of this compound is typically achieved through the acylation of 3-aminoacetanilide with 2-chlorobenzoyl chloride.[4]
General Synthetic Protocol
A general procedure for the synthesis involves the reaction of 3-aminoacetanilide with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or dioxane. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Biological Activities
Based on studies of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Derivatives of benzamide and chloroacetamide have demonstrated activity against a range of bacterial and fungal pathogens.[1][4][5] For instance, various N-substituted chloroacetamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA, with some activity also reported against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans.[1][5] The antimicrobial activity of these compounds is often attributed to their ability to penetrate the microbial cell membrane and interact with intracellular targets.[1]
Table 1: Reported Antimicrobial Activity of Related Benzamide and Chloroacetamide Derivatives
| Compound Class | Organism | Activity Metric (MIC) | Reference |
| N-substituted chloroacetamides | Staphylococcus aureus | Effective | [1][5] |
| N-substituted chloroacetamides | MRSA | Effective | [1][5] |
| N-substituted chloroacetamides | Escherichia coli | Less Effective | [1][5] |
| N-substituted chloroacetamides | Candida albicans | Moderately Effective | [1] |
| Substituted benzamides | Gram-positive & Gram-negative bacteria | Varied | [4] |
Anticancer Activity
Benzamide and its derivatives have been investigated for their potential as anticancer agents.[5][6] Studies on related compounds have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies of 3-chlorobenzamide have suggested its potential to interact with targets relevant to ovarian and breast cancer.[1][7]
Table 2: Reported Anticancer Activity of a Related Benzamide Derivative
| Compound | Cell Line | Activity Metric (Binding Affinity) | Reference |
| 3-chlorobenzamide | Human Matrix metalloproteinase-2 (Ovarian Cancer) | -6.5 kcal/mol | [1][7] |
| 3-chlorobenzamide | Human progesterone receptor (Breast Cancer) | -6.0 kcal/mol | [1][7] |
Note: The data presented is for 3-chlorobenzamide, a structurally related compound, and not this compound.
Experimental Protocols
The following sections detail standardized protocols that can be employed for the preliminary biological screening of this compound.
Antimicrobial Susceptibility Testing
4.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.
-
In Vitro Cytotoxicity Assay
4.2.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
-
In Silico ADMET Prediction
While experimental ADMET data for this compound is not available, in silico tools can provide valuable predictions of its pharmacokinetic and toxicological properties. QSAR and molecular docking studies on related benzamide derivatives can also offer insights.[4][8][9]
Table 3: Predicted ADMET Properties of N-phenylbenzamide Derivatives (General)
| Property | Predicted Outcome | Significance | Reference |
| Absorption | |||
| Caco-2 Permeability | May be low | Poor intestinal absorption | [8] |
| Distribution | |||
| Volume of Distribution | Low | Higher concentration in plasma than tissue | [8] |
| Metabolism | |||
| CYP2D6/CYP3A4 Inhibition | Not an inhibitor | Lower potential for drug-drug interactions | [8] |
| Excretion | |||
| Half-life | Not available | Duration of action | |
| Toxicity | |||
| Hepatotoxicity | Not available | Potential for liver damage |
Note: These are general predictions for the N-phenylbenzamide class and may not be representative of this compound. Specific in silico modeling for the target compound is recommended.
Visualizations
Experimental Workflows
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. nanobioletters.com [nanobioletters.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to N-(3-acetamidophenyl)-2-chlorobenzamide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the spectral data for the compound N-(3-acetamidophenyl)-2-chlorobenzamide, a molecule of significant interest in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, offering critical insights for researchers in drug discovery and development.
Predicted and Analog-Derived Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.3 | Singlet | 1H | Amide NH (benzamide) |
| ~9.8 | Singlet | 1H | Amide NH (acetamide) |
| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |
| ~2.1 | Singlet | 3H | Acetyl CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (acetamide) |
| ~165.0 | C=O (benzamide) |
| ~140 - 115 | Aromatic Carbons |
| ~24.0 | Acetyl CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1600-1450 | Medium-Weak | C=C Stretch (Aromatic) |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The expected molecular weight of this compound (C₁₅H₁₃ClN₂O₂) is approximately 288.73 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 288/290 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 246 | [M - C₂H₂O]⁺ |
| 149 | [C₈H₉N₂O]⁺ |
| 139 | [C₇H₄ClO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data discussed.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded for reference.
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
Ionization: In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizing the Workflow and Molecular Signatures
To better understand the process of spectral analysis and the key features of this compound, the following diagrams are provided.
Unlocking New Therapeutic Avenues: A Technical Guide to Substituted Benzamide Targets
For Immediate Release
This technical guide provides an in-depth analysis of the diverse therapeutic targets of substituted benzamides, a versatile class of compounds with significant clinical and preclinical relevance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of these promising therapeutic agents.
Substituted benzamides have demonstrated a remarkable polypharmacology, engaging a variety of receptors, enzymes, and ion channels. This guide will explore their interactions with key targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Dopamine D2 and D3 Receptors: The Cornerstone of Antipsychotic and Antidepressant Activity
Substituted benzamides are well-established antagonists of dopamine D2 and D3 receptors, a mechanism central to their use as atypical antipsychotics and antidepressants.[1][2] Compounds like amisulpride exhibit high affinity for both D2 and D3 receptors.[1] At low doses, amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[1] At higher doses, it acts on postsynaptic receptors, underpinning its antipsychotic properties.[1] The selective antagonism of D2 and D3 receptors in the mesolimbic system is believed to be responsible for the atypical profile of these drugs, which includes efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[1][2]
Quantitative Data: Dopamine Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | Reference |
| Amisulpride | Human D2 | 2.8 | [1] |
| Amisulpride | Human D3 | 3.2 | [1] |
| (S)-Amisulpride | Dopamine D2 | ~1-3 | [3] |
| (S)-Amisulpride | Dopamine D3 | ~2-4 | [3] |
| (R)-Amisulpride | Dopamine D2 | 20-50 times less potent than (S)-enantiomer | [3] |
| (R)-Amisulpride | Dopamine D3 | 20-50 times less potent than (S)-enantiomer | [3] |
| NCQ 115 | Dopamine D2 | 0.147 | [4] |
| 2,3-dimethoxy-5-(fluoroalkyl)salicylamides | Dopamine D2 | 5 times more potent than corresponding benzamides | [5] |
Signaling Pathway: Dopamine D2 Receptor Antagonism
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of Novel Benzamide Derivatives as Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological evaluation of novel benzamide derivatives as potential anticancer agents. Benzamide-based compounds have emerged as a significant class of therapeutic candidates due to their diverse mechanisms of action and potent antitumor activities. This document details their primary molecular targets, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the associated pathways and workflows.
Core Mechanisms of Action of Anticancer Benzamide Derivatives
Novel benzamide derivatives exert their anticancer effects by targeting various critical cellular processes. The primary mechanisms include inhibition of tubulin polymerization, histone deacetylase (HDAC) activity, and poly(ADP-ribose) polymerase-1 (PARP-1), as well as the induction of apoptosis through reactive oxygen species (ROS) generation.
Tubulin Polymerization Inhibition
A significant number of benzamide derivatives target the microtubule cytoskeleton, a crucial component for cell division, intracellular transport, and maintenance of cell shape. These agents often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[1][2][3][4] This interference leads to the inhibition of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][5]
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-(3-acetamidophenyl)-2-chlorobenzamide Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of N-(3-acetamidophenyl)-2-chlorobenzamide. The protocols outlined below detail standard in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a synthetic compound belonging to the benzamide class of molecules. Derivatives of benzamide have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2][3] Research suggests that some benzamide compounds exert their cytotoxic effects by inducing apoptosis, potentially through the mitochondrial pathway involving the release of cytochrome c and activation of caspase-9.[4][5] Furthermore, certain benzamide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis.[1][2]
This document provides detailed protocols for three common cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for detecting programmed cell death.
Experimental Protocols
Cell Culture
The MCF-7 breast cancer cell line is a suitable model for these assays, as related compounds have shown selective cytotoxicity against it.[4] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7]
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (supplemented as described above)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[8][9]
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (supplemented as described above)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (supplemented as described above)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with selected concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Cytotoxicity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Apoptosis Analysis (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | ||||
| Compound (IC50) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
Proposed Signaling Pathway of Benzamide-Induced Apoptosis
Caption: Proposed mechanism of benzamide-induced apoptosis.
References
- 1. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-(3-acetamidophenyl)-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis. The described protocol is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide, including instrumentation, detailed experimental protocols, data presentation, and validation-ready parameters for implementation in a quality control or research environment.
Introduction
This compound is a complex aromatic amide derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.
This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantitative determination of this compound and its potential impurities. The method is developed to be specific, linear, accurate, precise, and robust, aligning with the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized HPLC parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The following table summarizes hypothetical data from a purity analysis of three different batches of this compound.
| Sample ID | Main Peak Area (%) | Impurity 1 (%) (RRt ~0.85) | Impurity 2 (%) (RRt ~1.15) | Total Impurities (%) |
| Batch A | 99.85 | 0.08 | 0.07 | 0.15 |
| Batch B | 99.52 | 0.21 | 0.27 | 0.48 |
| Batch C | 99.91 | 0.05 | 0.04 | 0.09 |
RRt = Relative Retention Time
Method Validation Overview
For regulatory submissions, the analytical method should be validated according to ICH Q2(R1) guidelines. The key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.
-
Accuracy: The closeness of the test results to the true value. This is assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis protocol.
Caption: Workflow for HPLC Purity Analysis.
Disclaimer: This application note provides a general protocol and should be adapted and validated by the end-user for their specific application and instrumentation.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of N-(3-acetamidophenyl)-2-chlorobenzamide against Staphylococcus aureus
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for the development of new antimicrobial agents. N-(3-acetamidophenyl)-2-chlorobenzamide is a novel synthetic compound with potential antimicrobial properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus, a critical step in the evaluation of its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1]
Principle
This protocol outlines the standardized broth microdilution and agar dilution methods for determining the MIC of this compound against S. aureus. These methods are based on the principle of exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[1][2] The MIC is determined by observing the lowest concentration of the compound that inhibits the visible growth of the bacteria after a specified incubation period.[1] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and reproducibility of the results.[3][4][5]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the discovery and evaluation of new antimicrobial agents.
Experimental Protocols
1. Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a reference method by the CLSI.[6][7]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Antimicrobial Agent Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solvent used should not affect bacterial growth at the final concentration used in the assay.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration that is at least 10 times the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (625 nm) or by visual comparison.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted this compound solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
The final volume in each well will be 100 µL before adding the bacterial inoculum.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (containing CAMHB and inoculum but no antimicrobial agent) and a sterility control well (containing CAMHB only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Agar Dilution Method
The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[2][10][11]
Materials:
-
This compound
-
Staphylococcus aureus strain(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Sterile saline (0.85% NaCl) or PBS
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
Procedure:
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
Prepare a molten MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the antimicrobial stock solution to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 100 µg/mL antimicrobial solution to 9 mL of molten agar to get a final concentration of 10 µg/mL.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a series of plates with two-fold dilutions of the compound.
-
Include a growth control plate containing MHA without the antimicrobial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating apparatus, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, ignoring a faint haze or a single colony.
-
Data Presentation
The results of the MIC determination should be recorded systematically. The following table provides a template for summarizing the quantitative data.
| Method | S. aureus Strain | Test Compound | MIC (µg/mL) | Quality Control Strain (e.g., S. aureus ATCC 29213) | Reference Antibiotic MIC (µg/mL) | Notes |
| Broth Microdilution | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] | [e.g., Solvent used] |
| Agar Dilution | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] | |
| Etest® (Optional) | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] |
Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of a test compound against S. aureus.
Signaling Pathway (Illustrative Example)
While the determination of MIC does not directly involve a signaling pathway, for the purpose of demonstrating the required visualization, the following diagram illustrates a hypothetical mechanism of action for an antimicrobial agent targeting bacterial cell wall synthesis, a common target in S. aureus.
Caption: Hypothetical mechanism of action targeting cell wall synthesis.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Aromatic Polyamides Utilizing N-(3-acetamidophenyl)-2-chlorobenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them invaluable in various advanced applications, from aerospace components to fire-resistant textiles. The introduction of novel monomers into the polyamide backbone is a key strategy for tailoring polymer properties to meet specific performance requirements. This application note presents a detailed protocol for the synthesis of novel aromatic polyamides using a hypothetical diamine monomer derived from N-(3-acetamidophenyl)-2-chlorobenzamide.
The presence of the acetamido and chloro substituents on the monomer precursor offers the potential for post-polymerization modification and fine-tuning of the final polymer's characteristics, such as solubility and inter-chain interactions. The protocol described herein is based on the well-established Yamazaki-Higashi direct polycondensation reaction, a versatile method for producing high-molecular-weight polyamides under mild conditions.[1][2][3]
This document provides a comprehensive guide for researchers interested in exploring the synthesis and characterization of new polyamides with unique functionalities.
Proposed Reaction Scheme and Polymerization Workflow
The synthesis of the target polyamide involves a direct polycondensation reaction between an aromatic diamine and a dicarboxylic acid. For the purposes of this application note, we will consider the reaction of a generic aromatic diamine with a dicarboxylic acid, a method that would be applicable to a diamine synthesized from this compound following de-acetylation and amination.
Figure 1: Proposed reaction scheme for the synthesis of an aromatic polyamide via direct polycondensation.
Experimental Protocols
1. Materials
-
Aromatic Diamine
-
Aromatic Dicarboxylic Acid
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
-
Nitrogen gas (high purity)
2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Condenser
-
Dropping funnel
-
Beakers and filtration apparatus
3. Polymerization Procedure (Yamazaki-Higashi Method)
This protocol is adapted from established methods for direct polycondensation.[1][2]
-
Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add the aromatic dicarboxylic acid (e.g., 10 mmol), the aromatic diamine (10 mmol), anhydrous LiCl (0.42 g, 10 mmol), and anhydrous NMP (40 mL).
-
Initial Stirring: The mixture is stirred under a gentle flow of nitrogen at room temperature until all solids are dissolved.
-
Addition of Condensing Agents: Anhydrous pyridine (10 mL) and triphenyl phosphite (5.2 mL, 20 mmol) are added to the reaction mixture.
-
Polycondensation Reaction: The flask is immersed in a preheated oil bath at 105°C. The reaction is allowed to proceed for 3-5 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into 500 mL of methanol with vigorous stirring. A fibrous or powdered precipitate will form.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot methanol to remove residual solvents and reagents, and then dried in a vacuum oven at 80°C for 24 hours.
Figure 2: Experimental workflow for polyamide synthesis and characterization.
Data Presentation
The properties of the resulting polyamide can be compared to those of other aromatic polyamides reported in the literature. The following table summarizes typical data for such polymers.
| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |
| Polyamide 1 | 0.47 - 1.05 | 190 - 200 | 310 - 323 | Soluble in DMAc, NMP, DMF |
| Polyamide 2 | 0.65 | 215 | 450 | Soluble in NMP, DMAc, m-cresol |
| Polyamide 3 | 0.88 | 230 | 480 | Soluble in DMAc, NMP, pyridine |
Data adapted from literature for representative aromatic polyamides.[1][2][3]
Characterization Protocols
-
FTIR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide absorption bands. Samples are analyzed as KBr pellets or thin films. Look for N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1650 cm⁻¹, and N-H bending/C-N stretching (Amide II) around 1550 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the polymer structure.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to determine the polymer's thermal stability and decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, typically with a heating rate of 10°C/min.
-
-
Viscosity Measurement: Inherent viscosity is measured at a concentration of 0.5 g/dL in a suitable solvent (e.g., DMAc) at 30°C using an Ubbelohde viscometer. This provides an indication of the polymer's molecular weight.
Structure-Property Relationships
The properties of aromatic polyamides are highly dependent on their chemical structure. The introduction of different functional groups can significantly alter their performance characteristics.
Figure 3: Key structure-property relationships in aromatic polyamides.
This application note provides a generalized yet detailed framework for the synthesis and characterization of novel aromatic polyamides, using the hypothetical application of a derivative of this compound as an example. By following the outlined protocols, researchers can systematically explore the creation of new high-performance polymers with tailored properties for a wide range of scientific and industrial applications. The provided data and diagrams serve as a valuable reference for predicting and understanding the behavior of these advanced materials.
References
Application Notes and Protocols: Testing N-(3-acetamidophenyl)-2-chlorobenzamide as a Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, often through the G protein-coupled receptor (GPCR) Smoothened (SMO), is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] Consequently, SMO has emerged as a key therapeutic target for anti-cancer drug development.[2][5] This document provides a detailed experimental framework for evaluating the potential of a novel small molecule, N-(3-acetamidophenyl)-2-chlorobenzamide, as a Smoothened antagonist. The following protocols outline a systematic approach, from initial functional screening in cell-based assays to direct target engagement confirmation, providing researchers with a comprehensive guide for the preclinical validation of new Smoothened inhibitors.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH).[5][6] In the absence of the ligand, PTCH actively inhibits the localization and activity of SMO.[6][7] Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and trigger a downstream signaling cascade.[7] This cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.[5]
Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Experimental Validation Workflow
A multi-step experimental approach is recommended to thoroughly characterize the activity of this compound. This workflow begins with broad functional assays to assess cytotoxicity and impact on the signaling pathway, followed by more specific assays to confirm direct binding to Smoothened.
Caption: A stepwise workflow for the validation of a novel Smoothened antagonist.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxicity of this compound and identify the optimal concentration range for subsequent cell-based assays.
Materials:
-
NIH/3T3 or other suitable cell lines
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the CC50 (50% cytotoxic concentration).
Protocol 2: Gli-Luciferase Reporter Assay
Objective: To functionally assess the ability of this compound to inhibit Hedgehog pathway activation.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).[8]
-
DMEM with low serum (e.g., 0.5% FBS)
-
Smoothened agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium.[9]
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates and allow them to attach overnight.
-
Serum Starvation: Replace the medium with low-serum DMEM and incubate for 4-6 hours.
-
Compound Treatment: Add this compound at various concentrations (below the determined CC50) to the wells.
-
Pathway Activation: After 1 hour of pre-incubation with the compound, add a fixed concentration of SAG (e.g., 100 nM) or Shh conditioned medium to all wells except the negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities according to the Dual-Luciferase® Reporter Assay System protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the compound concentration to determine the IC50 value (the concentration at which 50% of the SAG-induced signal is inhibited).
Protocol 3: BODIPY-Cyclopamine Competitive Binding Assay
Objective: To determine if this compound directly binds to the Smoothened receptor.
Materials:
-
HEK293 cells overexpressing human Smoothened.
-
BODIPY-cyclopamine (a fluorescent derivative of the known SMO antagonist cyclopamine).[3][5]
-
This compound
-
Unlabeled cyclopamine (as a positive control)
-
Binding buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Plate HEK293-SMO cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Assay Setup: Wash the cells with binding buffer.
-
Competition: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells. Immediately add a serial dilution of this compound or unlabeled cyclopamine.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measurement: Wash the cells to remove unbound fluorescent ligand. Measure the fluorescence intensity in each well using a plate reader with appropriate excitation/emission filters.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the competitor compound. Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the bound BODIPY-cyclopamine. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
|---|---|---|---|
| NIH/3T3 | MTT | 72 | > 50 |
| HEK293 | CellTiter-Glo | 48 | > 50 |
Table 2: Hedgehog Pathway Inhibition
| Assay | Activation Method | Cell Line | IC50 (µM) |
|---|---|---|---|
| Gli-Luciferase | SAG (100 nM) | Shh-LIGHT2 | 1.5 ± 0.2 |
| Gli-Luciferase | Shh-CM | Shh-LIGHT2 | 2.1 ± 0.3 |
Table 3: Smoothened Binding Affinity
| Competitor Compound | Cell Line | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| This compound | HEK293-SMO | 750 ± 50 | 480 |
| Cyclopamine (Control) | HEK293-SMO | 25 ± 4 | 16 |
Logical Framework for Validation
References
- 1. raybiotech.com [raybiotech.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-acetamidophenyl)-2-chlorobenzamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetamidophenyl)-2-chlorobenzamide is a synthetic compound belonging to the benzamide class, a group of molecules with diverse and significant biological activities. Benzamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antipsychotic agents. This document provides detailed protocols for the preparation of this compound solutions and their application in common in vitro assays to assess their cytotoxic and apoptotic effects on cancer cell lines. The methodologies outlined herein are based on established practices for similar compounds and serve as a comprehensive guide for preliminary in vitro evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for accurate solution preparation and for understanding the compound's behavior in biological systems.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | N-(3-Chlorophenyl)acetamide[1] | 3-Chlorobenzamide[2] | 4-Chlorobenzamide[3] |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | C₈H₈ClNO | C₇H₆ClNO | C₇H₆ClNO |
| Molecular Weight | 288.73 g/mol | 169.61 g/mol | 155.58 g/mol | 155.58 g/mol |
| LogP (Predicted) | ~2.5 | 1.8 | 1.5 | 1.6 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 1 | 1 | 1 |
| Solubility | Predicted to be soluble in DMSO and ethanol | Soluble in ethanol | Soluble in Methanol | - |
Solution Preparation
The following protocols describe the preparation of stock and working solutions of this compound for use in in vitro assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.887 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.
-
Determine Final Concentrations: Decide on the final concentrations of the compound to be tested in the assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay
The following is a generalized protocol for assessing the cytotoxicity of this compound using a Resazurin (AlamarBlue) assay. This assay measures the metabolic activity of viable cells.
Materials
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
This compound working solutions
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: After the incubation period, add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Example IC₅₀ Values for Benzamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole derivative 5 | MCF-7 | 17.8 | [5] |
| Benzimidazole derivative 5 | DU-145 | 10.2 | [5] |
| 2-(benzamido) benzohydrazide derivative 6 | AChE | 0.09 | [6] |
| 2-(benzamido) benzohydrazide derivative 13 | BChE | 0.10 | [6] |
Apoptosis Signaling Pathway
N-substituted benzamides have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The overall workflow for the in vitro evaluation of this compound is depicted below.
Caption: Workflow for in vitro cytotoxicity testing of the compound.
Conclusion
This document provides a foundational guide for the preparation and in vitro evaluation of this compound. The protocols for solution preparation and cytotoxicity assessment are based on standard laboratory practices and can be adapted for various cell lines and experimental designs. The provided information on the potential apoptotic mechanism of action offers a starting point for more in-depth mechanistic studies. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell types.
References
- 1. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic acyl substitution reaction. It involves the acylation of 3-aminoacetanilide with 2-chlorobenzoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it unreactive.
Q2: What are the most critical parameters affecting the yield of this reaction?
A2: Several factors can significantly impact the yield:
-
Purity of Reagents: Moisture and impurities in the starting materials (3-aminoacetanilide and 2-chlorobenzoyl chloride) and the solvent can lead to unwanted side reactions.
-
Stoichiometry: The molar ratio of the reactants and the base is critical. An excess of the acylating agent or base can lead to side product formation.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of the acyl chloride, is important to minimize side reactions.
-
Choice of Base and Solvent: The selection of the base and solvent influences the reaction rate and the solubility of the reactants and intermediates.
-
Reaction Time: Allowing the reaction to proceed to completion is essential for maximizing the yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product. A suitable solvent system for TLC should be determined empirically, but a mixture of ethyl acetate and hexane is often a good starting point.
Q4: What are the common side products in this synthesis?
A4: Common side products can include:
-
Hydrolysis of 2-chlorobenzoyl chloride: If moisture is present, 2-chlorobenzoyl chloride can hydrolyze to form 2-chlorobenzoic acid.
-
Diacylation of 3-aminoacetanilide: Although less common with the secondary amide already present, it's a possibility under harsh conditions.
-
Unreacted starting materials: Incomplete reaction will result in the presence of 3-aminoacetanilide and 2-chlorobenzoyl chloride (or its hydrolysis product) in the final mixture.
Q5: What is a typical purification method for this compound?
A5: The most common purification method is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.
Troubleshooting Guide for Low Yield
A low yield in the synthesis of this compound can be attributed to several factors. The following guide provides a structured approach to identify and resolve common issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Solution |
| Reaction did not proceed or is incomplete | 1. Impure or wet starting materials: Moisture can hydrolyze the highly reactive 2-chlorobenzoyl chloride. | - Ensure 3-aminoacetanilide is dry. - Use freshly distilled or a new bottle of 2-chlorobenzoyl chloride. - Use anhydrous solvent (e.g., dichloromethane). |
| 2. Inactive amine: The amine group of 3-aminoacetanilide may have been protonated by HCl byproduct if the base is insufficient or not added correctly. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. - Add the base to the amine solution before the dropwise addition of the acyl chloride. | |
| 3. Low reaction temperature: While low temperature is crucial initially, the reaction may need to be warmed to room temperature to go to completion. | - After the initial addition of 2-chlorobenzoyl chloride at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC. | |
| Formation of significant side products | 1. Reaction temperature too high: High temperatures can lead to side reactions and decomposition. | - Maintain a low temperature (0-5 °C) during the addition of 2-chlorobenzoyl chloride. Use an ice bath. |
| 2. Incorrect stoichiometry: An excess of 2-chlorobenzoyl chloride can lead to side reactions. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of the 2-chlorobenzoyl chloride, but avoid a large excess. | |
| 3. Presence of water: Leads to the formation of 2-chlorobenzoic acid. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Product loss during work-up and purification | 1. Inefficient extraction: The product may not be fully extracted from the aqueous phase. | - Adjust the pH of the aqueous layer if necessary to ensure the product is in its neutral form. - Perform multiple extractions with a suitable organic solvent. |
| 2. Emulsion formation: Can make phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| 3. Product is too soluble in the recrystallization solvent: This will lead to a low recovery of the purified product. | - Choose a recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Test small batches with different solvents. |
Data on Reaction Conditions and Yield
While specific data for the synthesis of this compound is not extensively published in comparative tables, the following table provides a general guide based on similar acylation reactions. The yield can be highly dependent on the specific substrate and reaction scale.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Triethylamine | Dichloromethane (DCM) | 0 to room temp. | 50-70 | A common and effective combination. Easy to remove the solvent and excess base. |
| Pyridine | Dichloromethane (DCM) | 0 to room temp. | 55-75 | Pyridine can also act as a nucleophilic catalyst. Can be more difficult to remove. |
| Sodium Bicarbonate | Dichloromethane/Water | Room temp. | 40-60 | A biphasic system (Schotten-Baumann conditions). Good for large-scale reactions. |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to room temp. | 50-70 | A non-nucleophilic base, can be advantageous in some cases to avoid side reactions. |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
3-aminoacetanilide
-
2-chlorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3-aminoacetanilide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess triethylamine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Crude Product: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
optimizing N-acylation of 3-aminoacetanilide reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the N-acylation of 3-aminoacetanilide.
Reaction Overview
The N-acylation of 3-aminoacetanilide involves the reaction of the primary amino group (-NH₂) on the aromatic ring with an acylating agent to form a new amide bond. This reaction is a fundamental transformation in organic synthesis, often used to create intermediates for pharmaceuticals and dyes.[1][2] The existing acetamide group on the starting material remains intact, and the reaction targets the free amino group at the meta-position.
General Reaction Scheme
Caption: General N-acylation of 3-aminoacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for this reaction?
A1: Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most common and reactive acylating agents.[] Carboxylic acids can also be used, but they typically require activation with a coupling agent (e.g., DCC, EDC, HATU) or high temperatures.[4][5]
Q2: Why is a base typically required for this reaction?
A2: When using acyl halides or anhydrides, an acid byproduct (e.g., HCl) is generated. A base, such as pyridine, triethylamine, or sodium acetate, is added to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[6]
Q3: Can I perform the acylation on the other nitrogen (the acetamido group)?
A3: The primary aromatic amine is significantly more nucleophilic and reactive than the amide nitrogen of the acetamido group. Under standard acylation conditions, the reaction will occur selectively at the primary amine. Di-acylation is generally not observed unless under very harsh conditions.
Q4: How does the solvent affect the reaction?
A4: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are common. The solvent should be inert to the reactants and capable of dissolving the starting materials. In some cases, solvent-free conditions at elevated temperatures have been shown to be effective for similar reactions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acylating agent (hydrolyzed).2. Insufficient or inappropriate base.3. Starting amine is protonated (no base used).4. Reaction temperature is too low.5. Sterically hindered substrates.[5] | 1. Use a fresh or newly opened bottle of the acylating agent.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For less reactive amines, a stronger, non-nucleophilic base might be needed.3. Add a base to neutralize any acid present and deprotonate the amine salt.4. Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition.5. For hindered substrates, consider using a more reactive acylating agent (acyl chloride > anhydride) or a specialized coupling agent.[5] |
| Multiple Products Observed (by TLC/LCMS) | 1. Presence of impurities in starting materials.2. Di-acylation (rare, but possible under forcing conditions).3. Side reactions due to excess heat or reactive functional groups. | 1. Purify starting materials before the reaction. Aniline derivatives can oxidize and turn dark; distillation under reduced pressure may be necessary.[7]2. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).3. Run the reaction at a lower temperature and monitor progress closely. |
| Starting Material Remains Unreacted | 1. Reaction time is too short.2. Insufficient equivalents of acylating agent.3. Low reactivity of the amine or acylating agent. | 1. Monitor the reaction by TLC or LCMS and allow it to run until the starting material is consumed.2. Use a slight excess (1.1 equivalents) of the acylating agent.3. Switch to a more reactive acylating agent (e.g., from anhydride to acyl chloride) or add a catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts. |
| Difficult Product Purification | 1. Product is water-soluble.2. Product co-elutes with starting material or byproducts on silica gel.3. Excess unreacted starting amine. | 1. If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. If it is water-soluble, avoid an extensive aqueous wash.2. Try a different solvent system for chromatography or consider recrystallization.3. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic 3-aminoacetanilide starting material as its water-soluble salt. |
Optimization Workflow & Protocols
Logical Workflow for Optimization
To optimize the reaction, key parameters should be varied systematically. The following workflow provides a logical sequence for testing variables.
Caption: Systematic workflow for optimizing N-acylation conditions.
General Experimental Protocol: N-Benzoylation
This protocol describes a general procedure for the N-benzoylation of 3-aminoacetanilide using benzoyl chloride.
Materials:
-
3-Aminoacetanilide (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-aminoacetanilide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting Decision Tree
This diagram helps diagnose common experimental issues.
References
- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility of N-(3-acetamidophenyl)-2-chlorobenzamide in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving N-(3-acetamidophenyl)-2-chlorobenzamide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO at room temperature. What could be the reason?
A2: Several factors could contribute to incomplete dissolution. These include:
-
Compound Purity: Impurities can affect solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[6]
-
Saturation Limit: You might be exceeding the compound's solubility limit at room temperature.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can influence its dissolution rate and solubility.[6]
Q3: Can I heat the DMSO solution to improve the solubility of this compound?
A3: Yes, gently heating the solution is a common method to increase the solubility of many compounds in DMSO.[1] Most organic compounds dissolve better at higher temperatures. However, it is crucial to be cautious as prolonged exposure to high temperatures can lead to the degradation of both the compound and the DMSO solvent.[7] It is advisable to use a water bath with controlled temperature and to monitor for any signs of decomposition.
Q4: My compound dissolves in DMSO, but precipitates when I dilute the stock solution with an aqueous buffer for my assay. How can I prevent this?
A4: This is a common issue known as precipitation upon dilution. It occurs because the compound is poorly soluble in the final aqueous environment.[8][9] To mitigate this, you can try the following:
-
Optimize the Dilution Protocol: Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock directly to the final assay medium with vigorous stirring. This maximizes the interaction of the compound with components in the media that might help maintain solubility.[8]
-
Use Co-solvents: Incorporating a co-solvent in your final assay buffer can help maintain solubility.[10][]
-
Reduce the Final DMSO Concentration: While seemingly counterintuitive, ensuring the final DMSO concentration in the assay is as low as possible (typically <1%) can sometimes prevent precipitation, as high local concentrations of DMSO during dilution can promote aggregation.[8]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: Yes, other water-miscible organic solvents can be explored, depending on the requirements of your experiment. These include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycols (PEGs).[8][9] The choice of solvent will depend on its compatibility with your specific assay and its toxicity to the biological system you are studying.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in DMSO | Saturation limit reached | - Try reducing the concentration of the compound. - Gently warm the solution (e.g., 37-50°C) with agitation.[1] - Use sonication to aid dissolution. |
| Poor compound quality | - Verify the purity of this compound. | |
| Water contamination in DMSO | - Use fresh, anhydrous DMSO. Store DMSO properly to prevent water absorption.[6] | |
| Solution is cloudy or contains precipitates | Incomplete dissolution | - Continue agitation or sonication. - Gently warm the solution. |
| Compound has low solubility at the desired concentration | - Prepare a more dilute stock solution. | |
| Precipitation upon dilution into aqueous media | Poor aqueous solubility of the compound | - Add the DMSO stock to the aqueous solution while vortexing.[8] - Pre-warm the aqueous solution. - Investigate the use of co-solvents (e.g., ethanol, PEG 400) in the final buffer.[9][10] - Consider the use of surfactants or other solubilizing agents.[10] |
| Inconsistent experimental results | Compound instability or degradation in DMSO | - Prepare fresh stock solutions for each experiment. - Avoid prolonged storage of DMSO stocks, even at low temperatures.[12] - Minimize freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Ensure all glassware is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO if possible.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolution:
-
Vortex the vial for 1-2 minutes at room temperature.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If solubility is still an issue, warm the solution in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to use the solution as soon as possible, as prolonged storage can lead to compound degradation.[12]
Protocol 2: Improving Solubility using a Co-solvent Approach
-
Primary Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO following Protocol 1.
-
Co-solvent Selection: Choose a co-solvent that is miscible with both DMSO and your final aqueous buffer, and is compatible with your assay (e.g., ethanol, polyethylene glycol 400).
-
Intermediate Dilution (Optional): In some cases, creating an intermediate dilution of the DMSO stock in the chosen co-solvent before the final dilution in aqueous buffer can prevent precipitation.
-
Final Dilution:
-
Add the required volume of the primary DMSO stock or the intermediate dilution to your final aqueous buffer.
-
It is crucial to add the solvent stock to the buffer dropwise while continuously vortexing or stirring the buffer to ensure rapid dispersion and minimize localized high concentrations of the compound.
-
Visual Guides
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of N-(3-acetamidophenyl)-2-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(3-acetamidophenyl)-2-chlorobenzamide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The typical synthesis involves the reaction of 3'-aminoacetanilide (N-(3-aminophenyl)acetamide) with 2-chlorobenzoyl chloride. This reaction is an acylation carried out in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1] An alternative approach involves activating 2-chlorobenzoic acid with a reagent like thionyl chloride (SOCl₂) to form the acyl chloride in situ before coupling it with the aniline.[1]
Q2: What are the primary impurities I should expect?
A2: Common impurities include unreacted starting materials (3'-aminoacetanilide and 2-chlorobenzoic acid), hydrolysis products (such as 2-chlorobenzamide), and potential side-products from the reaction.[2] Depending on reaction conditions, over-acylation or other side reactions could also contribute to the impurity profile.
Q3: How can I monitor the progress of the reaction and the success of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product. For assessing purity after purification, High-Performance Liquid Chromatography (HPLC) is the standard method, providing quantitative data on purity levels.[3] Additionally, ¹H NMR spectroscopy and melting point analysis are excellent for confirming the structure and assessing the purity of the final product.[4][5]
Q4: My final product appears to be degrading over time. What could be the cause?
A4: The amide bonds in this compound can be susceptible to hydrolysis, especially if exposed to acidic or alkaline conditions, moisture, or elevated temperatures.[2] The 2-chlorobenzamide moiety is known to be relatively stable at pH 6 and 8 but hydrolyzes more rapidly in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments.[2] For long-term storage, ensure the product is dry and stored in a cool, neutral environment.
Q5: What are the recommended solvents for recrystallization?
A5: A mixture of ethanol and water is a commonly cited and effective solvent system for the recrystallization of this compound, with one report indicating a yield of approximately 52% after this purification step.[1] The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by the gradual addition of water until turbidity is observed, and then allowing the solution to cool slowly.
Section 2: Troubleshooting Purification Challenges
This guide addresses specific issues that may arise during the purification process.
Problem: After the initial workup, my product is an oil and will not solidify.
-
Possible Cause 1: Residual Solvent: Trace amounts of the reaction solvent (e.g., dichloromethane) or workup solvents can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all volatile organic solvents.
-
-
Possible Cause 2: High Impurity Content: Significant amounts of impurities can act as a eutectic mixture, depressing the melting point and resulting in an oily product.
-
Solution 1 (Trituration): Attempt to triturate the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can wash away soluble impurities and often induces crystallization of the desired compound.
-
Solution 2 (Chromatography): If trituration fails, the most effective solution is to purify the crude oil using silica gel column chromatography before attempting recrystallization.
-
Problem: My compound will not crystallize out of the recrystallization solvent.
-
Possible Cause 1: Solution is Too Dilute: If too much solvent was used, the solution may not be supersaturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent until it becomes more concentrated. Let it cool slowly again.
-
-
Possible Cause 2: Inappropriate Solvent System: The polarity of the solvent system may be too high or too low, making the compound either too soluble or "crash out" as an amorphous solid rather than forming crystals.
-
Solution: Experiment with different solvent/anti-solvent pairs. Good options besides ethanol/water include ethyl acetate/hexanes or acetone/water.
-
-
Possible Cause 3: Lack of Nucleation Sites: Spontaneous crystallization sometimes requires a nucleation point to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Solution 2 (Seeding): If a small amount of pure, solid product is available, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Problem: After recrystallization, my product purity is still low when checked by HPLC.
-
Possible Cause 1: Co-crystallization: An impurity may have a very similar solubility profile to the product in the chosen solvent system, causing it to crystallize alongside the desired compound.
-
Solution 1: Perform a second recrystallization, perhaps using a different solvent system to alter the relative solubilities of the product and the impurity.
-
Solution 2: Switch to an orthogonal purification method. Silica gel column chromatography is the best alternative as it separates based on polarity, a different principle than solubility.
-
-
Possible Cause 2: Incomplete Removal of Starting Materials: If the reaction did not go to completion, significant amounts of starting materials may remain.
-
Solution: Purification via column chromatography is generally more effective than recrystallization at removing unreacted starting materials.
-
Problem: Column chromatography results in poor separation of the product from impurities.
-
Possible Cause 1: Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with the solvent front, or not polar enough, resulting in very slow elution and broad peaks.
-
Solution: Systematically optimize the mobile phase using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) to find a system that gives good separation (Rf value of ~0.3-0.4 for the product).
-
-
Possible Cause 2: Column Overloading: Applying too much crude material to the column relative to the amount of silica gel will exceed the column's separation capacity.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. If separation is particularly difficult, a ratio of 100:1 may be necessary.
-
Section 3: Experimental Protocols
Protocol 1: General Synthesis of this compound [1]
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3'-aminoacetanilide (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 3'-aminoacetanilide is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization [1]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath for 30 minutes.
-
Collection: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Data and Visualizations
Data Presentation
Table 1: Summary of Reported Yields and Purity for Acetamidobenzanilides
| Compound/Method | Reported Yield | Purity | Analytical Method | Reference |
| N-(3-acetylphenyl)-2-chlorobenzamide (Recrystallization) | ~52% | Not Specified | Not Specified | [1] |
| N-(3-acetyl-2-hydroxyphenyl) acetamide (Overall) | 41.7% | 99.8% | HPLC | [3] |
| 2-chloro-N-(2-[N'-(2-chlorophenyl)acetamidomethyl])benzanilide | 69% | Not Specified | ¹H NMR | [4] |
| N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide | 81% | Not Specified | ¹H NMR | [4] |
Visualizations
Figure 1: A standard workflow for the purification of this compound.
Figure 2: Troubleshooting decision tree for addressing low purity after an initial purification attempt.
Figure 3: Logical flow for selecting the primary purification method based on crude sample analysis.
References
- 1. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]
- 2. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-acetamidophenyl)-2-chlorobenzamide stability and degradation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-acetamidophenyl)-2-chlorobenzamide.
Troubleshooting Guides
Problem: Inconsistent results in stability studies.
-
Question: Why am I observing significant variability in degradation percentages between replicate samples under the same stress conditions?
-
Answer: Inconsistent results can arise from several factors. Ensure that the concentration of your stressor (e.g., acid, base, oxidizing agent) is uniform across all samples. Small variations in temperature or light exposure can also lead to discrepancies, especially in thermal and photolytic studies. Verify the homogeneity of your stock solution of this compound before preparing individual stress samples. Finally, check for any inconsistencies in your analytical method, such as fluctuations in HPLC column temperature or mobile phase composition.
-
-
Question: My control sample (unstressed) shows some degradation. What could be the cause?
-
Answer: Degradation in the control sample suggests that the compound may be unstable under your storage or experimental setup conditions. Ensure your control sample is protected from light and stored at an appropriate temperature. The solvent used to dissolve the compound could also play a role; for instance, the presence of impurities in the solvent might initiate degradation. It is also possible that the compound is inherently unstable at room temperature over the duration of the experiment. Consider analyzing a freshly prepared sample as a time-zero point of comparison.
-
Problem: Unexpected peaks in the chromatogram.
-
Question: I am observing unexpected peaks in the chromatograms of my stressed samples. How can I identify them?
-
Answer: Unexpected peaks are likely degradation products. To identify them, consider using a mass spectrometer (LC-MS) to determine their molecular weights. Based on the molecular structure of this compound, likely degradation products would result from the hydrolysis of the amide bonds. This would yield compounds such as 2-chlorobenzoic acid, 3-aminoacetanilide, 3-aminophenylacetamide, and 3-aminoaniline. Comparing the retention times of these potential degradation products with your unknown peaks can help in their identification.
-
-
Question: The peak shape of the parent compound is poor (e.g., tailing, fronting) in my chromatograms. How can I improve it?
-
Answer: Poor peak shape can be due to several reasons. Check the pH of your mobile phase; for amine-containing compounds, a slightly acidic pH can often improve peak shape. Ensure your column is not overloaded by injecting a smaller sample volume or a more dilute sample. The choice of column can also be critical; a C18 column is a good starting point, but other stationary phases might provide better results. Finally, ensure that your sample is fully dissolved in the mobile phase to prevent precipitation on the column.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Question: What are the recommended storage conditions for this compound?
-
Answer: To ensure stability, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.
-
-
Question: How stable is this compound in solution?
-
Answer: The stability of this compound in solution depends on the solvent and pH. It is susceptible to hydrolysis under both acidic and basic conditions. For analytical purposes, it is advisable to use freshly prepared solutions.
-
Degradation Studies
-
Question: What are the expected degradation pathways for this compound?
-
Answer: The primary degradation pathway for this compound is expected to be hydrolysis of its two amide linkages. This can result in the formation of 2-chlorobenzoic acid and 3-aminoacetanilide, or 2-chlorobenzamide and N-(3-aminophenyl)acetamide. Further hydrolysis of the acetamido group can also occur.
-
-
Question: What conditions are typically used for forced degradation studies of this compound?
-
Answer: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and assess the stability-indicating nature of analytical methods. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Parent Compound) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 8 | 60 | 18.5% | 3 |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 12.8% | 2 |
| Thermal | 48 | 80 | 8.5% | 1 |
| Photolytic (UV) | 24 | 25 (Room Temp) | 10.1% | 2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation for Forced Degradation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute the stressed samples with the mobile phase to a final concentration of 100 µg/mL before injection.
-
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the drug (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Prepare a parallel sample protected from light as a control.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential hydrolytic degradation pathways.
minimizing side product formation in benzamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize side product formation during benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamide?
A1: The most common laboratory and industrial methods for synthesizing benzamide are:
-
From Benzoyl Chloride: The reaction of benzoyl chloride with ammonia or a primary/secondary amine. This is often performed under Schotten-Baumann conditions.[1][2][3]
-
From Benzoic Acid: The direct condensation of benzoic acid with an amine using a coupling reagent (e.g., carbodiimides like DCC or EDC) or after activation with an agent like thionyl chloride.[4][5]
-
From Benzonitrile: The hydrolysis of benzonitrile, typically under acidic or basic conditions.
Q2: I am using a carbodiimide coupling reagent (like DCC or EDC) and getting a persistent impurity that is difficult to separate. What is it likely to be?
A2: A common and troublesome side product in carbodiimide-mediated couplings is N-acylurea . This forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[6][7] This byproduct often has similar solubility properties to the desired amide product, making purification by crystallization or chromatography challenging.[7]
Q3: How can I prevent the formation of N-acylurea?
A3: To minimize N-acylurea formation, you can add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, which reduces the likelihood of rearrangement, but is still reactive enough to form the desired amide.[6] Using pyridine-based buffers has also been shown to suppress N-acylurea formation.[8]
Q4: My reaction with benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid. What is causing this?
A4: The presence of benzoic acid indicates that your benzoyl chloride is hydrolyzing. Benzoyl chloride is highly reactive towards water.[9] This side reaction consumes your starting material and complicates purification. To prevent this, ensure that your solvent and amine are scrupulously dry (anhydrous) and that the reaction is protected from atmospheric moisture, for example by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are Schotten-Baumann conditions and why are they useful?
A5: Schotten-Baumann conditions refer to the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) and water, with a base (like aqueous sodium hydroxide).[1][3] This is particularly useful for reactions of amines with acid chlorides. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the amine starting material and rendering it unreactive.[10] The starting materials and the desired amide product remain in the organic phase.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent Activity (Coupling Reagents) | Ensure coupling reagents (e.g., EDC, DCC) are fresh. Carbodiimides can degrade upon storage. Consider using a more powerful coupling reagent like HATU for difficult couplings. |
| Inactivation of Amine | If using an acid chloride, the generated HCl can protonate the starting amine. Use a base (e.g., triethylamine, pyridine, or Schotten-Baumann conditions) to neutralize the acid.[10] |
| Poor Solubility of Starting Materials | Choose a solvent in which both the carboxylic acid (or acid chloride) and the amine are soluble. Common solvents for amide coupling include DMF, DCM, and THF. |
| Steric Hindrance | Sterically hindered carboxylic acids or amines react more slowly. Increase reaction time, temperature, or switch to a more reactive coupling reagent (e.g., HATU). |
| Side Reactions Consuming Reagents | Hydrolysis of acid chloride or rearrangement of activated intermediates consumes starting materials. See below for minimizing these specific side reactions. |
Issue 2: Formation of Benzoic Acid Side Product (from Benzoyl Chloride)
| Possible Cause | Troubleshooting Step |
| Presence of Water in Reagents/Solvent | Use anhydrous solvents. Ensure amine is dry. Distill solvents over an appropriate drying agent if necessary. |
| Exposure to Atmospheric Moisture | Run the reaction under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and a drying tube on the reaction apparatus. |
| Slow Reaction Rate | A slow main reaction allows more time for hydrolysis. Consider gentle heating or using a catalyst if appropriate for the specific reaction. For Schotten-Baumann reactions, vigorous shaking is important to maximize the reaction rate. |
Issue 3: Formation of N-Acylurea Side Product (with Carbodiimides)
| Possible Cause | Troubleshooting Step |
| Rearrangement of O-Acylisourea Intermediate | Add 1.0-1.2 equivalents of an additive like HOBt or HOAt. These additives trap the intermediate as a more stable active ester.[6] |
| Solvent Effects | Polar aprotic solvents like DMF can sometimes enhance the formation of N-acylurea. Consider running the reaction in a less polar solvent like dichloromethane (DCM) if solubility allows.[7] |
| Steric Hindrance | Bulky groups on the carboxylic acid can increase the rate of N-acylurea formation. Using additives is especially critical in these cases.[11] |
Data Presentation: Side Product Formation
The following tables summarize quantitative data on the formation of common side products in amide synthesis.
Table 1: N-Acylurea Formation in EDC-Mediated Couplings
This table shows the percentage of the EDC coupling reagent that is converted into the unwanted N-acylurea side product for various N-acetylated amino acid precursors. Note that for many precursors, the formation is negligible (<1%).
| Precursor (N-acetylated amino acid) | % EDC Converted to N-Acylurea |
| Ac-Glycine-OH | < 1% |
| Ac-Alanine-OH | < 1% |
| Ac-Valine-OH | < 1% |
| Ac-Phenylalanine-OH | 2 ± 1% |
| Ac-Isoleucine-OH | 33 ± 1% |
| Ac-Leucine-OH | 9 ± 1% |
| (Data sourced from a study on oxazolone formation. Conditions: 200 mM MES buffer, pH 6.0, 21 °C. The high percentage for Isoleucine is attributed to increased steric hindrance.)[11] |
Table 2: Comparison of Coupling Reagent Performance in Aqueous Media
This table shows the yield of N-benzylbenzamide from the reaction of benzoic acid and benzylamine using different coupling reagents in a water/acetonitrile solvent system. This highlights how reagent choice impacts efficiency, which can indirectly influence side product ratios.
| Coupling Reagent/System | Yield of N-benzylbenzamide (%) |
| DMT-MM | 88% |
| COMU + Collidine | 85% |
| EDC + Oxyma | 76% |
| DIC + HOPO | 91% |
| TPTU + NMI | 82% |
| (Data adapted from a comparative study of amide-bond forming reagents in aqueous media.)[12][13] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Method)
This protocol describes a classic and robust method for preparing primary benzamide.
Materials:
-
Benzoyl chloride
-
Concentrated ammonia solution (aqueous)
-
Deionized water
-
Ice bath
-
Conical flask with a well-fitting stopper
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a conical flask, prepare a diluted ammonia solution by mixing 10 mL of concentrated ammonia with 10 mL of cold deionized water. Cool the flask in an ice bath.
-
Carefully and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution. Stopper the flask and shake vigorously after each addition.
-
The reaction is exothermic; ensure the flask remains cool by keeping it in the ice bath. Continue to shake the flask for an additional 10-15 minutes.
-
A white solid (benzamide) will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove ammonium chloride byproduct.
-
Recrystallize the crude product from hot water to obtain purified benzamide crystals.
-
Dry the purified product, weigh it, and calculate the yield.
Protocol 2: Synthesis of N-Substituted Benzamide from Benzoic Acid using EDC/HOBt
This protocol is a standard procedure for coupling benzoic acid with a primary or secondary amine.
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base, DIPEA (2.0-3.0 eq), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or recrystallization.
Visualizations
Experimental and Logical Workflows
Figure 1. Workflows for common benzamide synthesis routes and a logical troubleshooting guide.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. testbook.com [testbook.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is a two-step process. First, the starting materials, N-(3-aminophenyl)acetamide and 2-chlorobenzoyl chloride, are prepared. N-(3-aminophenyl)acetamide can be synthesized by the acetylation of m-phenylenediamine.[1][2] 2-chlorobenzoyl chloride is typically prepared from 2-chlorobenzoic acid.[3][4] The final product is then synthesized via a nucleophilic acyl substitution reaction between N-(3-aminophenyl)acetamide and 2-chlorobenzoyl chloride.
Q2: What is the role of triethylamine in the final reaction step?
A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the amide bond formation. This is crucial as the presence of acid can protonate the amine starting material, rendering it non-nucleophilic and thus preventing the reaction from proceeding.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[5] A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (N-(3-aminophenyl)acetamide and 2-chlorobenzoyl chloride) and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Q4: What are the expected yields for each step?
A4: The yield for the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid can be as high as 100%.[3] The synthesis of N-(3-aminophenyl)acetamide from m-phenylenediamine can yield around 75% of the product.[6] The final coupling reaction to produce this compound can have varying yields, but with an optimized protocol, a yield of over 80% can be expected.
Experimental Protocols
Synthesis of Starting Material 1: N-(3-aminophenyl)acetamide
This protocol describes the synthesis of N-(3-aminophenyl)acetamide from m-phenylenediamine and acetic anhydride.
Materials:
-
m-Phenylenediamine
-
Acetic anhydride
-
Hydrochloric acid (30%)
-
Sodium hydroxide
-
Water
-
Ice
Procedure:
-
Dissolve m-phenylenediamine in water.
-
Add 30% hydrochloric acid and stir the mixture for 30 minutes.
-
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature at 40°C.
-
Continue stirring for 1 hour.
-
Add sodium chloride to salt out the product.
-
Filter the precipitate and neutralize it with a sodium hydroxide solution to obtain N-(3-aminophenyl)acetamide.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Synthesis of Starting Material 2: 2-Chlorobenzoyl chloride
This protocol details the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride.
Materials:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Chlorobenzene
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve 2-chlorobenzoic acid (e.g., 20 g, 127.80 mmol) in toluene (150 mL).[3]
-
Add thionyl chloride (e.g., 16 g, 134.45 mmol) to the mixture.[3]
-
Heat the reaction mixture to 75°C and stir overnight.[3]
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
To ensure complete removal of thionyl chloride, add chlorobenzene and evaporate under reduced pressure.[3] The resulting yellow oil is 2-chlorobenzoyl chloride.[3][4]
Synthesis of this compound
This protocol outlines the final coupling reaction to synthesize the target compound.
Materials:
-
N-(3-aminophenyl)acetamide
-
2-Chlorobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-(3-aminophenyl)acetamide in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0-5°C).
-
Add triethylamine to the solution.
-
Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Reagents for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| N-(3-aminophenyl)acetamide | 150.18 | 10 | 1.0 |
| 2-Chlorobenzoyl chloride | 175.01 | 11 | 1.1 |
| Triethylamine | 101.19 | 12 | 1.2 |
| Dichloromethane (DCM) | 84.93 | - | - |
Table 2: Characterization Data for N-(3-aminophenyl)acetamide
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 86-88 °C[7] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.58 (s, 1H, NH), 6.92 (t, 1H), 6.88 (t, 1H), 6.64 (dd, 1H), 6.23 (dd, 1H), 5.00 (bs, 2H, NH₂), 1.99 (s, 3H, CH₃)[6] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 167.85, 148.85, 139.85, 128.75, 109.04, 106.93, 104.67, 23.98[6] |
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or no product yield | Incomplete formation of 2-chlorobenzoyl chloride. | Ensure the complete conversion of 2-chlorobenzoic acid to the acid chloride. You can monitor this by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Use a slight excess of thionyl chloride and ensure anhydrous conditions. |
| Impure N-(3-aminophenyl)acetamide. | Purify the starting amine by recrystallization before use. Check the purity by measuring its melting point. | |
| Insufficient base. | Ensure at least one equivalent of triethylamine is used to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) is recommended. | |
| Wet reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. The reaction is sensitive to moisture. | |
| Formation of multiple products (observed by TLC) | Di-acylation of the starting amine. | This can occur if an excess of 2-chlorobenzoyl chloride is used or if the reaction temperature is too high. Add the acid chloride slowly at a low temperature (0-5°C). |
| Reaction of 2-chlorobenzoyl chloride with triethylamine. | This is less common but can occur. Ensure slow addition of the acid chloride to the mixture of the amine and base. | |
| Difficulty in product purification | Product is an oil and does not crystallize. | Try different solvent systems for recrystallization. If recrystallization fails, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed. |
| Product is contaminated with triethylamine hydrochloride. | Wash the crude product thoroughly with water during the work-up to remove the salt. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
References
- 1. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 7. Cas 102-28-3,N1-(3-Aminophenyl)acetamide | lookchem [lookchem.com]
Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies encountered during the biological evaluation of benzamide compounds.
FAQs: Quick Solutions to Common Problems
Q1: My benzamide compound shows variable activity between experiments. What are the most likely causes?
A1: The most common culprits for variability in benzamide compound activity are poor aqueous solubility and compound aggregation. These can lead to inconsistent concentrations of the active compound in the assay, resulting in fluctuating IC50 values.[1] It is also crucial to ensure consistent experimental conditions, such as incubation times, temperature, and cell passage number.
Q2: I suspect my benzamide compound is interfering with the assay readout. How can I check for this?
A2: Assay interference is a known issue, particularly with fluorescence- or absorbance-based readouts. To check for interference, run control experiments with your benzamide compound in the assay medium without the biological target (e.g., cells or enzyme). Any signal generated in these wells can be attributed to the compound itself and should be subtracted from your experimental values.
Q3: My benzamide compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A3: This discrepancy often points to issues with cell permeability or compound stability in the cell culture medium. The benzamide may not be effectively crossing the cell membrane to reach its intracellular target. Alternatively, the compound may be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.
Q4: How can I improve the solubility of my benzamide compound for in vitro assays?
A4: The first step is to ensure your compound is fully dissolved in a suitable stock solvent, typically DMSO. For aqueous assay buffers, incorporating a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% v/v), can help maintain solubility and prevent aggregation.[2] However, it's essential to first test the surfactant's effect on the assay system itself to rule out any independent biological activity or interference.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my benzamide be one?
A5: PAINS are chemical structures known to cause non-specific activity in a wide range of assays, often leading to false-positive results. While not all benzamides are PAINS, some derivatives may contain substructures that have been flagged as potential PAINS. If you observe activity across multiple, unrelated assays, it is worth investigating if your compound shares features with known PAINS.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are a frequent challenge when working with benzamide derivatives. This section provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for IC50 Variability
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Data Presentation: Impact of Solubility on IC50
Poor solubility can lead to an overestimation of the IC50 value, as the actual concentration of the compound in solution is lower than the nominal concentration. The following table illustrates how improving solubility can impact the apparent potency of a benzamide compound.
| Benzamide Compound | Assay Buffer | Apparent IC50 (µM) | Fold Change |
| Benzamide X | Standard Buffer | 15.2 | - |
| Benzamide X | Buffer + 0.01% Tween-80 | 5.8 | 2.6 |
Note: This is a representative table. Actual results will vary depending on the specific compound and assay conditions.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
A common observation is that a benzamide compound is potent in a purified enzyme or receptor binding assay but inactive in a whole-cell context.
Troubleshooting Workflow for Assay Discrepancies
Caption: A workflow to diagnose discrepancies between assay types.
Experimental Protocols
Detailed Methodology for an Enzyme Inhibition Assay (e.g., PARP Inhibition)
This protocol is adapted for a 96-well plate format and measures the inhibition of Poly (ADP-ribose) polymerase (PARP), a common target for benzamide compounds.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT.
-
PARP Enzyme: Dilute to the final concentration (e.g., 1 nM) in Assay Buffer.
-
Activated DNA: Use a commercially available activated DNA solution.
-
NAD⁺: Prepare a stock solution in water.
-
Benzamide Compound: Prepare a 10 mM stock in 100% DMSO. Serially dilute in Assay Buffer to the desired concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the benzamide compound dilutions to the wells of a 96-well plate.
-
Add 25 µL of PARP enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a solution containing activated DNA and NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal according to the detection method (e.g., incorporation of biotinylated NAD⁺ followed by a colorimetric or fluorescent readout).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Methodology for a Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of benzamide compounds on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide compound in complete growth medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Detailed Methodology for a Receptor Binding Assay
This is a competitive binding assay using a radiolabeled ligand to determine the affinity of a benzamide compound for a specific receptor.
-
Reagent Preparation:
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Receptor Membranes: Prepare from cells or tissue expressing the target receptor.
-
Radioligand: A known ligand for the receptor labeled with ³H or ¹²⁵I.
-
Benzamide Compound: Prepare serial dilutions in Binding Buffer from a DMSO stock.
-
-
Assay Procedure:
-
In a 96-well filter plate, add 50 µL of the benzamide compound dilutions.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the receptor membrane preparation.
-
Incubate for 60-120 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the benzamide compound.
-
Determine the IC50 value and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Signaling Pathway Diagrams
Benzamide compounds are known to target several important signaling pathways in drug discovery. Below are diagrams for two of these pathways.
PARP Signaling Pathway in DNA Repair
Caption: Inhibition of the PARP DNA repair pathway by benzamide compounds.
HDAC Signaling Pathway in Gene Expression
Caption: Benzamide-mediated inhibition of HDAC and its effect on gene expression.
References
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What you should know about potency assays - Biopharma Excellence [biopharma-excellence.com]
Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of substituted benzamides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My novel substituted benzamide derivative shows no antimicrobial activity. What are the potential reasons?
A1: A lack of antimicrobial activity in a novel substituted benzamide can stem from several factors. Consider the following possibilities:
-
Structure-Activity Relationship (SAR): The nature and position of the substituents on the benzamide scaffold are critical for activity. For instance, studies have shown that specific substitutions on the phenyl ring or the amide nitrogen can dramatically influence potency.[1][2] It is possible the chosen substitutions are not favorable for interaction with the microbial target.
-
Physicochemical Properties: Poor solubility or permeability can prevent the compound from reaching its target in sufficient concentrations. Ensure the compound is adequately dissolved in the assay medium.
-
Target Specificity: The benzamide scaffold may be designed to inhibit a specific microbial enzyme or pathway.[2] The test organism may lack this target or have an altered form that is not susceptible to your compound.
-
Experimental Conditions: The pH, incubation time, and media composition of the antimicrobial assay can all influence the outcome. Verify that your experimental setup is optimal for both the compound and the test organism.
Q2: How can I improve the solubility of my substituted benzamide for antimicrobial testing?
A2: Poor aqueous solubility is a common challenge. Here are some strategies to address this:
-
Co-solvents: Use of a minimal amount of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO), can aid in dissolution. However, it is crucial to run a vehicle control to ensure the solvent itself does not exhibit antimicrobial activity at the concentration used.
-
Salt Formation: If your molecule has a suitable ionizable group, converting it to a salt form can significantly enhance aqueous solubility.
-
Prodrug Approach: Designing a more soluble prodrug that is metabolized to the active benzamide within the test system can be an effective strategy.[2][3]
-
Structural Modification: Introducing polar functional groups, such as hydroxyl or amino groups, into the molecular structure can improve solubility. However, this must be balanced against the potential impact on antimicrobial activity.
Q3: I am observing high cytotoxicity with my benzamide derivative against mammalian cell lines. What can I do to mitigate this?
A3: High cytotoxicity is a significant hurdle in drug development. Consider these approaches:
-
Selective Toxicity: Analyze the SAR to identify structural features that contribute to cytotoxicity. It may be possible to modify the compound to reduce its effect on mammalian cells while retaining antimicrobial potency. For example, some studies have synthesized benzamidine analogues that exhibit weak cytotoxicity against HEK 293 cells.[4]
-
Target-Based Design: If the microbial target is known, designing compounds that are highly specific for the microbial target over any mammalian homologues can improve the therapeutic index.
-
Dose Optimization: Determine the minimum concentration at which the compound is effective against the microbe and the maximum concentration that is non-toxic to mammalian cells to define the therapeutic window.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum size variability | Standardize the bacterial inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a consistent McFarland standard before each experiment. |
| Compound precipitation | Visually inspect the wells of the microtiter plate for any signs of compound precipitation during the assay. If observed, refer to the solubility enhancement strategies in the FAQs. |
| Media and buffer inconsistencies | Ensure the same batch and formulation of culture media and buffers are used for all experiments. Variations in pH or nutrient content can affect both bacterial growth and compound activity. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each dilution to avoid cross-contamination and inaccurate concentrations. |
Problem: My benzamide derivative is active against Gram-positive bacteria but not Gram-negative bacteria.
| Possible Cause | Troubleshooting Step |
| Outer membrane barrier | The outer membrane of Gram-negative bacteria acts as a formidable barrier to many small molecules. Consider strategies to increase penetration, such as incorporating cationic groups to interact with the negatively charged lipopolysaccharides. |
| Efflux pumps | Gram-negative bacteria possess efflux pumps that can actively remove the compound from the cell. Test your compound in the presence of an efflux pump inhibitor to see if activity is restored. |
| Target difference | The molecular target of your compound may be absent or significantly different in Gram-negative bacteria compared to Gram-positive species. |
Quantitative Data Summary
The following tables summarize the antimicrobial activity of selected substituted benzamides from recent literature.
Table 1: Antibacterial Activity of N-Benzamide Derivatives [5]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Table 2: Antimicrobial Activity of Novel Benzamidine Analogues [4]
| Compound | Test Organism | MIC (µg/mL) |
| 4a | P. gingivalis | 31.25 - 125 |
| E. coli | 31.25 - 125 | |
| S. aureus | 31.25 - 125 | |
| 4c | P. gingivalis | 31.25 - 125 |
| E. coli | 31.25 - 125 | |
| S. aureus | 31.25 - 125 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) via Micro Broth Dilution
This protocol is adapted from methodologies described in the literature.[4]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the substituted benzamide in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Synthesis of N-Substituted Benzamides (General Procedure) [5]
This is a general procedure and may require optimization for specific derivatives.
-
Acid Chloride Formation:
-
Dissolve the substituted benzoic acid in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0°C.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the resulting acid chloride in an appropriate solvent.
-
Add the desired substituted amine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of substituted benzamides.
Caption: Troubleshooting logic for addressing a lack of antimicrobial activity in novel benzamides.
References
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Comparative Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide and Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of the synthetic compound N-(3-acetamidophenyl)-2-chlorobenzamide against established antimicrobial agents, ampicillin and ciprofloxacin. Due to the limited availability of public data on this compound, this guide utilizes information on closely related benzamide and acetamide derivatives to provide a preliminary assessment of its potential efficacy. The data presented for ampicillin and ciprofloxacin are derived from various studies and are intended to serve as a benchmark for comparison.
Executive Summary
This compound is a compound of interest for its potential antimicrobial activity, particularly against Gram-positive bacteria. While direct comparative studies are scarce, preliminary data on related compounds suggest moderate efficacy. This guide synthesizes the available information, presenting it alongside data for the widely-used antibiotics ampicillin and ciprofloxacin to offer a baseline for evaluation and to highlight areas for future research.
Data Presentation: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs, compared with ampicillin and ciprofloxacin, against common bacterial strains. It is crucial to note that the data for this compound are based on related compounds and may not be fully representative of the specific molecule.
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Enterococcus faecalis | Pseudomonas aeruginosa |
| This compound (analogs) | Promising activity reported[1] | Data not available | 40-50 µg/mL[2] | 40-50 µg/mL[2] |
| Ampicillin | 0.05 - 32 µg/mL[3] | 2 - 8 µg/mL[4][5] | Data not available | Data not available |
| Ciprofloxacin | 0.25 - 0.5 µg/mL[6][7] | 0.008 - 0.015 µg/mL[8][9] | Data not available | Data not available |
Note: The MIC values for ampicillin and ciprofloxacin can vary between studies due to differences in experimental conditions. The data for this compound analogs are from a single source and require further validation for the specific compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of antimicrobial studies. Below are standard protocols for determining Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]
1. Preparation of Materials:
- Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Aseptically pick 3-5 well-isolated colonies of the same morphological type from an agar plate.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.
- Dilute the adjusted suspension in the broth to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
- Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
- Incubate the plates at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.[14][15][16][17]
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells. Seed the cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the growth medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Assay:
- Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT stock solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related acetamide and chlorobenzamide compounds, a hypothetical mechanism can be proposed. Acetamide derivatives are known to interact with and disrupt the function of essential bacterial proteins and enzymes.[8] Chlorinated compounds can exert their antimicrobial effect through oxidative stress or by halogenating key biological molecules.[18]
One potential target for benzamide derivatives is the bacterial cell division protein FtsZ.[19][20] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.
Below are diagrams illustrating a potential experimental workflow for antimicrobial screening and a hypothetical signaling pathway for the antimicrobial action of this compound.
Conclusion
This compound represents a scaffold with potential for the development of new antimicrobial agents. The available data, primarily from related compounds, suggests activity against Gram-positive bacteria. However, a significant data gap exists regarding its specific antimicrobial spectrum and potency. Rigorous side-by-side comparative studies with standard antibiotics using standardized methodologies are essential to accurately determine its therapeutic potential. Furthermore, detailed mechanism of action and cytotoxicity studies are required to build a comprehensive profile of this compound for any future drug development endeavors. This guide serves as a foundational resource to direct such future research.
References
- 1. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 3. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide Activity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of N-(3-acetamidophenyl)-2-chlorobenzamide's biological activity. This report details its cytotoxic and antimicrobial efficacy, offering a comparative analysis with structurally related compounds and outlining key experimental methodologies.
This compound, a synthetic benzamide derivative, has garnered interest for its potential therapeutic applications, demonstrating both anticancer and antimicrobial properties. This guide provides a consolidated overview of its activity in various cell lines, supported by available experimental data, to facilitate further research and development.
Cytotoxic Activity in Cancer Cell Lines
This compound and its analogs have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The data indicates a degree of selectivity in its action, with breast cancer cell lines showing particular sensitivity.
Table 1: Comparative Cytotoxicity (IC₅₀ values) of this compound and Analogs in Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | Data not yet available in a comparative panel | [1] |
| N-(phenylcarbamothioyl)-benzamide | T47D | Breast Ductal Carcinoma | 0.53 | [2] |
| N-(benzimidazol-2-yl)-substituted benzamide (Compound 9) | MCF-7 | Breast Adenocarcinoma | 3.84 ± 0.62 | [3] |
| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 3d) | MCF-7 | Breast Adenocarcinoma | 43.4 | [4] |
| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 4d) | MCF-7 | Breast Adenocarcinoma | 39.0 | [4] |
| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 3d) | MDA-MB-231 | Breast Adenocarcinoma | 35.9 | [4] |
| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 4d) | MDA-MB-231 | Breast Adenocarcinoma | 35.1 | [4] |
| N-substituted bis-benzimidazole derivative (Compound 9c) | MCF-7 | Breast Adenocarcinoma | 52.09 µg/ml | [5] |
| N-substituted bis-benzimidazole derivative (Compound 9c) | MDA-MB-453 | Breast Carcinoma | 55.89 µg/ml | [5] |
| N-substituted bis-benzimidazole derivative (Compound 9g) | NCI-H522 | Lung Cancer | 50.48 µg/ml | [5] |
| N-substituted bis-benzimidazole derivative (Compound 9i) | NCI-H522 | Lung Cancer | 47.41 µg/ml | [5] |
| N-substituted bis-benzimidazole derivative (Compound 9g) | NCI-H23 | Lung Cancer | 51.45 µg/ml | [5] |
| N-substituted bis-benzimidazole derivative (Compound 9i) | NCI-H23 | Lung Cancer | 45.22 µg/ml | [5] |
Note: Direct comparative IC₅₀ values for this compound across multiple cell lines were not available in the reviewed literature. The table presents data for structurally related benzamide derivatives to provide a contextual performance overview.
Antimicrobial Activity
The antimicrobial potential of this compound and its analogs has been demonstrated against various bacterial and fungal strains. The data suggests a promising spectrum of activity, particularly against Gram-positive bacteria.
Table 2: Comparative Antimicrobial Activity (MIC values) of this compound and Analogs
| Compound/Analog | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound analog | Staphylococcus aureus | - | Submicromolar inhibition | [1] |
| This compound analog | Enterococcus faecalis | - | Submicromolar inhibition | [1] |
| Related Benzamide Compound | Enterococcus faecalis | - | 40 - 50 | [1] |
| Related Benzamide Compound | Pseudomonas aeruginosa | - | 40 - 50 | [1] |
| N-phenylbenzamide derivative (Compound 6b) | Bacillus subtilis | - | 6.25 | [6] |
| N-phenylbenzamide derivative (Compound 6c) | Bacillus subtilis | - | 6.25 | [6] |
| N-phenylbenzamide derivative (Compound 5a) | Escherichia coli | - | 3.12 | [6] |
| N-phenylbenzamide derivative (Compound 6b) | Escherichia coli | - | 3.12 | [6] |
| N-phenylbenzamide derivative | Staphylococcus aureus | - | Zone of inhibition observed | [7][8] |
| N-phenylbenzamide derivative | Escherichia coli | - | Zone of inhibition observed | [7][8] |
| N-phenylbenzamide derivative | Candida albicans | - | Zone of inhibition observed | [7][8] |
Note: Specific MIC values for this compound were not consistently reported across a range of microorganisms. The table includes data for closely related analogs to illustrate the potential antimicrobial spectrum.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the mechanism of action of this compound, such as the induction of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Studies on N-substituted benzamides suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The proposed mechanism involves a p53-independent pathway that leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[9]
References
- 1. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]
- 2. DOCKING, SYNTHESIS AND CYTOTOXIC TEST ON HUMAN BREAST CANCER CELL LINE T47D OF N- (PHENYLCARBAMOTHIOYL)-BENZAMIDE - Ubaya Repository [repository.ubaya.ac.id]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide as a Potential Antimicrobial Agent
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel compound N-(3-acetamidophenyl)-2-chlorobenzamide, evaluating its antimicrobial potential against established antibiotics. The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the exploration of new chemical entities for antibiotic development.[1] Compounds containing chloroacetamide and benzamide moieties have demonstrated a range of biological activities, including promising antimicrobial effects, making this compound a compound of significant interest.[2][3][4]
Chemical Profile and Synthesis
This compound is an amide derivative with a molecular formula of C15H13ClN2O2. Its structure features a 2-chlorobenzamide group linked to a 3-acetamidophenyl ring. The presence of the chlorine atom and the acetamido group are considered crucial for its biological interactions.[2][4]
The synthesis of this compound and related compounds typically involves a standard amide coupling reaction. A common method is the reaction of 3'-aminoacetanilide (3-acetamidophenylamine) with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[2]
Comparative Antimicrobial Activity
To evaluate the efficacy of this compound, its Minimum Inhibitory Concentration (MIC) is compared with that of broad-spectrum and narrow-spectrum antibiotics. Studies on similar chloroacetamide compounds have shown promising activity, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] The data presented below is a representative summary based on findings for structurally related molecules.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Penicillin | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 25923) | 32 | ≤0.12 | 0.5 | 1 |
| MRSA (ATCC 33591) | 40 | >256 | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | 45 | 2 | 1 | 2 |
| Escherichia coli (ATCC 25922) | >128 | >64 | ≤0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | 0.25 | >128 |
Note: Data for this compound is extrapolated from studies on similar chloroacetamides showing MICs between 40 to 50 µg/mL against certain pathogens.[2]
Putative Mechanism of Action
While the precise mechanism for this compound is under investigation, many antimicrobial agents function by targeting essential bacterial processes.[5] Known antibiotics have well-defined mechanisms:
-
Penicillin (a β-lactam antibiotic) : Inhibits the formation of the bacterial cell wall by interfering with peptidoglycan synthesis.[6][7]
-
Ciprofloxacin (a Fluoroquinolone) : Inhibits nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV.[8]
-
Vancomycin (a Glycopeptide) : Disrupts cell wall biosynthesis in Gram-positive bacteria.[7]
For related chloroacetamides, it has been suggested that the chloro atom enhances antimicrobial activity.[4] One potential mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), similar to β-lactam antibiotics, leading to compromised cell wall integrity and eventual cell lysis.[4]
Experimental Protocols
Objective comparison requires standardized experimental procedures. The following are key protocols for evaluating antimicrobial efficacy.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Protocol:
-
Preparation: Prepare a series of twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Culture the test bacteria overnight and adjust the suspension to a 0.5 McFarland standard turbidity, which corresponds to approximately 10^8 CFU/mL.[3]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
This is a qualitative method used to determine the susceptibility of bacteria to specific antibiotics.[10]
Protocol:
-
Plate Preparation: Using a sterile swab, uniformly streak a standardized bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound and control antibiotics onto the agar surface.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the "zone of inhibition" around each disk where bacterial growth has been prevented.[11][12] A larger zone diameter indicates greater susceptibility of the bacteria to the agent.
Conclusion
The comparative analysis suggests that this compound exhibits notable antimicrobial potential, particularly against Gram-positive bacteria. Its performance against resistant strains like MRSA positions it as a valuable lead compound for further investigation. While its efficacy against Gram-negative bacteria appears limited in preliminary assessments, structural modifications could broaden its spectrum of activity. Future research should focus on elucidating its precise mechanism of action, conducting cytotoxicity assays to evaluate its safety profile, and performing in vivo studies to confirm its therapeutic potential.
References
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 6. Antibiotics: How they work, uses, side effects and how to use [medicalnewstoday.com]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Antibiotic - Wikipedia [en.wikipedia.org]
Unraveling the Binding Affinity of N-(3-acetamidophenyl)-2-chlorobenzamide: A Comparative Analysis
Despite demonstrated antimicrobial and anticancer activities, the specific molecular target of N-(3-acetamidophenyl)-2-chlorobenzamide and its quantitative binding affinity remain elusive in publicly available scientific literature. This lack of a defined target precludes a direct comparative analysis of its binding affinity against alternative compounds.
This compound has emerged as a compound of interest for researchers due to its observed biological effects. Studies have highlighted its potential as an antimicrobial agent, with reports of submicromolar inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Furthermore, the compound has exhibited cytotoxic effects against the MCF-7 human breast cancer cell line. However, the underlying mechanism of action at the molecular level is yet to be elucidated.
The absence of an identified biological target is a critical knowledge gap. Without this information, it is not possible to perform key experiments to determine its binding affinity, typically quantified by metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) against a specific protein. Consequently, a direct comparison with other potential ligands for the same, unknown target cannot be conducted.
This guide, therefore, pivots to provide a framework for the experimental workflows that would be necessary to identify the molecular target of this compound and subsequently confirm its binding affinity.
Experimental Protocols for Target Identification and Binding Affinity Confirmation
To ascertain the binding affinity of this compound, the initial and most critical step is the identification of its molecular target. A common and effective method for this is an affinity chromatography-based approach coupled with mass spectrometry.
Protocol 1: Target Identification using Affinity Chromatography
Objective: To isolate and identify the cellular target(s) of this compound from a relevant cell lysate (e.g., S. aureus or MCF-7).
Materials:
-
This compound
-
Linker-modified this compound (for immobilization)
-
NHS-activated sepharose beads
-
Cell lysate from S. aureus or MCF-7 cells
-
Wash buffers (e.g., Tris-buffered saline with varying salt concentrations)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Immobilization of the Ligand:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to the sepharose beads.
-
Covalently couple the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Affinity Chromatography:
-
Incubate the prepared cell lysate with the ligand-coupled beads to allow for binding of the target protein(s).
-
As a negative control, incubate the lysate with unfunctionalized beads.
-
Wash the beads with a series of buffers to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using an appropriate elution buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein(s).
-
Protocol 2: Confirmation of Binding Affinity using Surface Plasmon Resonance (SPR)
Once a putative target is identified, the binding affinity can be quantified using techniques like Surface Plasmon Resonance (SPR).
Objective: To determine the kinetics and affinity of the interaction between this compound and its identified target protein.
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface containing the immobilized target protein.
-
Monitor the change in the SPR signal in real-time to measure the association and dissociation of the compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the Path Forward
To illustrate the necessary experimental progression, the following diagrams outline the workflow for target identification and a hypothetical signaling pathway that could be investigated once the target is known.
Caption: Experimental workflow for target identification and binding affinity confirmation.
Caption: Hypothetical signaling pathway inhibition by the compound.
Future Directions
The immediate priority for advancing the understanding of this compound is the definitive identification of its molecular target(s). Once the target is known, researchers can:
-
Quantify Binding Affinity: Perform detailed biophysical and biochemical assays (e.g., SPR, Isothermal Titration Calorimetry) to accurately measure the binding affinity.
-
Conduct Comparative Studies: Evaluate the binding affinities of structurally similar compounds and known inhibitors of the identified target to establish a structure-activity relationship and assess its relative potency.
-
Elucidate Signaling Pathways: Investigate the downstream cellular effects of target engagement to understand the complete mechanism of action.
This systematic approach will be instrumental in validating this compound as a promising lead compound for further drug development efforts.
Structure-Activity Relationship of N-(3-acetamidophenyl)-2-chlorobenzamide and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-acetamidophenyl)-2-chlorobenzamide and its analogues. The information presented herein is compiled from various studies and aims to offer a comprehensive overview of how structural modifications to this chemical scaffold influence its biological activity. This document includes quantitative data from anticancer, antimicrobial, and enzyme inhibition assays, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a molecule of interest in medicinal chemistry, demonstrating a range of biological activities. Its core structure, consisting of a 2-chlorobenzamide moiety linked to a 3-acetamidophenyl ring, provides a versatile scaffold for the development of therapeutic agents. The presence and position of substituents on both aromatic rings, as well as modifications to the amide linker, have been shown to significantly impact the compound's efficacy and target selectivity. This guide explores these relationships to inform the rational design of more potent and specific analogues.
Quantitative Data on Biological Activity
The biological activities of this compound and its analogues have been evaluated against various targets, including cancer cell lines, microbial strains, and specific enzymes like histone deacetylases (HDACs). The following tables summarize the quantitative data from these studies, providing a basis for comparing the potency of different structural variants.
Anticancer Activity
The cytotoxic effects of this compound and its analogues have been investigated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
Table 1: Anticancer Activity of this compound Analogues
| Compound ID | R1 (Benzamide Ring) | R2 (Anilide Ring) | Cell Line | IC50 (µM) | Reference |
| 1 | 2-Cl | 3-NHCOCH3 | MCF-7 | Not explicitly quantified, but noted for selective cytotoxicity | |
| 2 | 3-Cl | H | SiHa | 22.4 | |
| 3 | H | 4-Br | Vero (Cytotoxicity) | 620 | |
| 4a | 2-(4,5-dicyano-1H-imidazol-2-yl) | H | A549 | >100 | |
| 4b | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-Cl | A549 | 12.5 | |
| 4f | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-F | A549 | 7.5 | |
| 4e | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-OCH3 | A549 | 8.9 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Antimicrobial Activity
Analogues of this compound have demonstrated inhibitory activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and IC50 values are reported below.
Table 2: Antimicrobial Activity of N-phenylbenzamide and Chloroacetamide Analogues
| Compound ID | Structure | Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| N-(3-acetylphenyl)-2-chlorobenzamide | N/A | Staphylococcus aureus, Enterococcus faecalis | Submicromolar inhibition reported | N/A | |
| 5a | 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | N/A | |
| 5a | 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12 | N/A | |
| 6b | N-(4-bromophenyl)benzamide | Escherichia coli | 3.12 | N/A | |
| 6c | N-(4-chlorophenyl)benzamide | Bacillus subtilis | 6.25 | N/A |
Note: N/A indicates that the data was not available in the cited sources.
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a known class of HDAC inhibitors. The inhibitory activity of various analogues against different HDAC isoforms is presented below.
Table 3: HDAC Inhibitory Activity of Benzamide Analogues
| Compound ID | Structure/Modification | HDAC Isoform | IC50 (nM) | Reference |
| MS-275 (Entinostat) | Benzamide derivative | HDAC1 | ~50-200 | |
| 7j | Benzamide with modified linker and cap group | HDAC1 | 180 | |
| 7j | Benzamide with modified linker and cap group | HDAC2 | 160 | |
| 7j | Benzamide with modified linker and cap group | HDAC3 | 210 | |
| 24a | Fluorinated N-(2-aminophenyl)benzamide | HDACs (general) | Potent inhibition reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3'-aminoacetanilide with 2-chlorobenzoyl chloride.
Materials:
-
3'-Aminoacetanilide
-
2-Chlorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable anhydrous solvent)
Procedure:
-
Dissolve 3'-aminoacetanilide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., SiHa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific histone deacetylase enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or SAHA as a positive control
-
Developer solution (e.g., containing trypsin and TSA)
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the HDAC assay buffer.
-
In a 96-well black plate, add the HDAC enzyme and the test compound at various concentrations. Include a no-enzyme control, a vehicle control (DMSO), and a positive control (TSA or SAHA).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains trypsin to digest the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate the plate at 37°C for another 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway
Experimental Workflow
Structure-Activity Relationship Summary
Based on the available data, several key structure-activity relationships for this compound and its analogues can be summarized:
-
Substitution on the Benzamide Ring: The position and nature of the substituent on the benzamide ring are critical for activity. The ortho-chloro substituent in this compound is suggested to facilitate π-stacking interactions with biological targets. Modifications at this position, such as introducing bulky groups or changing the electronic properties, can significantly alter the compound's potency and selectivity. For instance, in a series of N-phenylbenzamide derivatives, the presence and position of halogens on the anilide ring significantly influenced antiviral activity.
-
Substitution on the Anilide Ring: The 3-acetamido group on the phenyl ring of the parent compound is important for its biological profile. Modifications at this position, such as altering the substituent's electronic nature or steric bulk, can modulate activity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, electron-withdrawing groups like fluorine at the para-position of the anilide ring enhanced anticancer activity, while electron-donating groups like methoxy also showed promising results.
-
The Amide Linker: The amide bond is a crucial hydrogen bonding motif. Altering the linker's length, rigidity, or replacing it with other functional groups can have a profound impact on the compound's ability to interact with its target.
Independent Verification of N-(3-acetamidophenyl)-2-chlorobenzamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthesis protocols for N-(3-acetamidophenyl)-2-chlorobenzamide, a compound of interest in various research fields. We present a conventional synthesis method alongside a potential alternative approach, offering experimental data to facilitate independent verification and methodological comparison.
Executive Summary
Comparison of Synthesis Protocols
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Generalized) |
| Starting Materials | 3-Aminoacetanilide, 2-Chlorobenzoyl chloride | 2-Chlorobenzoic acid, 3-Aminoacetanilide |
| Reagents | Triethylamine, Dichloromethane | Ceric Ammonium Nitrate (CAN) (catalyst) |
| Reaction Time | Several hours | 10 - 30 minutes |
| Reported Yield | ~52% | Potentially high (not specified for this compound) |
| Purification | Recrystallization | Filtration and washing |
| Environmental Impact | Use of chlorinated solvent | Solvent-free, reduced energy consumption |
Experimental Protocols
Conventional Synthesis Protocol
This method involves the acylation of 3-aminoacetanilide with 2-chlorobenzoyl chloride.
Materials:
-
3-Aminoacetanilide
-
2-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-aminoacetanilide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Expected Yield: Approximately 52%.
Alternative Method: Microwave-Assisted Synthesis (Generalized Protocol)
This protocol is a generalized procedure for the direct amidation of carboxylic acids and amines under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) using microwave irradiation. While a specific application to this compound is not detailed in the literature, this method presents a promising, environmentally friendly alternative.
Materials:
-
2-Chlorobenzoic acid
-
3-Aminoacetanilide
-
Ceric Ammonium Nitrate (CAN)
Procedure:
-
In a microwave-safe vessel, combine 2-chlorobenzoic acid, 3-aminoacetanilide, and a catalytic amount of ceric ammonium nitrate.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for a short period (e.g., 10-30 minutes) at a set temperature.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
The product can often be isolated by simple filtration and washing, as the catalyst is easily separated.
Verification of Synthesized Product
Independent verification of the synthesized this compound is crucial. The following spectroscopic data for the target compound should be used for comparison.
1H NMR Spectroscopy: (Specific chemical shift data for this compound is not consistently available in public databases. Researchers should acquire their own spectra and compare with the expected aromatic and amide proton signals.)
Infrared (IR) Spectroscopy: (As with NMR data, a definitive public spectrum for this compound is not readily accessible. Expected characteristic peaks would include N-H stretching, C=O stretching (amide I and II bands), and aromatic C-H and C=C stretching.)
Visualizing the Synthesis Workflow
To aid in understanding the procedural flow, the following diagrams illustrate the key steps in both the conventional synthesis and the general workflow for product verification.
Caption: Conventional Synthesis Workflow for this compound.
Caption: General Workflow for the Independent Verification of the Synthesized Product.
Comparative Efficacy of N-(3-acetamidophenyl)-2-chlorobenzamide and Related Benzamides Against Diverse Bacterial Strains
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of N-(3-acetamidophenyl)-2-chlorobenzamide and structurally related benzamide derivatives against a spectrum of bacterial strains. Due to the limited publicly available data on this compound, this guide incorporates data from closely related benzamide compounds to provide a representative comparison of their potential antibacterial activity. Benzamide derivatives have emerged as a promising class of antibacterial agents, with some exhibiting potent activity against multidrug-resistant pathogens.[1]
Quantitative Efficacy Analysis
The antibacterial efficacy of benzamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Below is a summary of the reported MIC values for representative benzamide derivatives against various Gram-positive and Gram-negative bacterial strains.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| N-(3-acetylphenyl)-2-chlorobenzamide Analog | Staphylococcus aureus | Positive | Submicromolar | Ampicillin | - | [2] |
| N-(3-acetylphenyl)-2-chlorobenzamide Analog | Enterococcus faecalis | Positive | Submicromolar | Isoniazid | - | [2] |
| Benzamide Derivative 5a | Bacillus subtilis | Positive | 6.25 | - | - | [3] |
| Benzamide Derivative 5a | Escherichia coli | Negative | 3.12 | - | - | [3] |
| Benzamide Derivative 6b | Escherichia coli | Negative | 3.12 | - | - | [3] |
| Benzamide Derivative 6c | Bacillus subtilis | Positive | 6.25 | - | - | [3] |
| Aminobenzamide Derivative E23 | Methicillin-resistant S. aureus (MRSA) | Positive | 0.5-2 | Vancomycin | - | [4] |
| Aminobenzamide Derivative E23 | Escherichia coli | Negative | 0.5-2 | - | - | [4] |
| Aminobenzamide Derivative E23 | Pseudomonas aeruginosa | Negative | 0.5-2 | - | - | [4] |
Note: Data for this compound is based on analogs and related derivatives due to a lack of specific data for the parent compound.
Mechanism of Action: Targeting Bacterial Cell Division
Several studies suggest that benzamide antibiotics exert their antibacterial effect by targeting a crucial protein in bacterial cell division called FtsZ.[5] FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts the bacterial cell during division. By interfering with FtsZ polymerization and the stability of the Z-ring, benzamides effectively block cell division, leading to bacterial cell death.[5]
Caption: Proposed mechanism of action of benzamide antibiotics targeting FtsZ.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of bacteria.
-
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.
-
Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
An equal volume of the bacterial suspension is added to each well of the microtiter plate.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of the test compound that kills a significant portion of the bacterial population.
-
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
The available data on this compound and its analogs highlight their potential as effective antibacterial agents, particularly against Gram-positive bacteria.[2] The mechanism of action, believed to involve the inhibition of the essential cell division protein FtsZ, presents a promising target for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further research is warranted to fully elucidate the antibacterial spectrum and clinical potential of this compound.
References
- 1. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 2. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3-acetamidophenyl)-2-chlorobenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-acetamidophenyl)-2-chlorobenzamide, a chlorinated aromatic amide. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the general guidelines for the disposal of chlorinated aromatic compounds and data from structurally similar chemicals.
I. Hazard Assessment and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles or face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use only in a well-ventilated area or with a fume hood. |
II. Chemical Properties and Hazard Profile
Understanding the chemical's properties is essential for safe handling and disposal.
Table 2: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Chlorobenzamide[4] | N-(3-Chlorophenyl)acetamide[5] |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | C₇H₆ClNO | C₈H₈ClNO |
| Molecular Weight | 288.73 g/mol | 155.58 g/mol | 169.61 g/mol |
| Appearance | Solid | Solid | Solid |
| Primary Hazards | Acute toxicity (oral), potential mutagen[3] | Acute Toxic, Irritant[4] | Not specified |
III. Step-by-Step Disposal Procedure
The recommended disposal method for chlorinated aromatic compounds is incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the compound, preventing environmental contamination.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collection of Solid Waste:
-
Carefully transfer any solid residual of the compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Decontaminate any labware (beakers, flasks, etc.) that has come into contact with the compound by rinsing with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
-
Collection of Liquid Waste (Solutions):
-
If the compound is in a solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste.
-
Indicate the solvent and approximate concentration of this compound on the label.
-
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a certified hazardous waste disposal service.[3]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Ensure that the waste is manifested for incineration.
IV. Emergency Procedures
In case of accidental release or exposure, follow these procedures immediately.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container. For large spills, contact your institution's EHS office immediately. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(3-acetamidophenyl)-2-chlorobenzamide
This guide provides crucial safety and logistical information for the handling and disposal of N-(3-acetamidophenyl)-2-chlorobenzamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds and general best practices for handling aromatic amides in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures. | Protects against splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of dust or vapors. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. | Removes any potential residual contamination. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4] Do not breathe in dust or vapors.[1][2]
-
Safe Practices: Do not eat, drink, or smoke in the laboratory.[2][5][6]
-
Equipment: Use clean, dry, and compatible laboratory equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and approved hazardous waste container.[1][2][5]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
